N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide
Description
N-(5-((3-Chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is a sulfonamide-containing heterocyclic compound characterized by a bicyclic thiazolo[5,4-c]pyridine core. The molecule features a 3-chloro-2-methylphenylsulfonyl group at position 5 and an acetamide moiety at position 2 of the thiazole ring. The sulfonyl group may enhance interactions with enzymatic active sites, while the tetrahydrothiazolopyridine core provides conformational rigidity. This compound is part of a broader class of sulfonamide derivatives investigated for therapeutic applications, particularly in enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
N-[5-(3-chloro-2-methylphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S2/c1-9-11(16)4-3-5-14(9)24(21,22)19-7-6-12-13(8-19)23-15(18-12)17-10(2)20/h3-5H,6-8H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWMRADWSSECEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the thiazole and pyridine rings. The introduction of the sulfonyl group is critical for enhancing the compound's biological properties.
1. Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For example:
| Compound | Target Organism | Activity |
|---|---|---|
| 5e | S. aureus | Highly active |
| 4g | E. coli | Highly active |
| 4h | P. aeruginosa | Highly active |
These findings suggest that the compound could be effective against various bacterial strains .
2. Antioxidant Activity
The antioxidant potential of related compounds has been assessed using methods such as the DPPH radical scavenging assay. Compounds with structural similarities to this compound have demonstrated varying levels of antioxidant activity:
| Compound | DPPH Scavenging Ability (%) |
|---|---|
| 10 | 88.6 |
| 19 | 87.7 |
| 21 | 78.6 |
These results indicate a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various derivatives of thiazole compounds, this compound was tested against both Gram-positive and Gram-negative bacteria using the cup plate method. The results indicated significant inhibition zones comparable to standard antibiotics like Ampicillin and Streptomycin .
Case Study 2: Antioxidant Properties
Another study focused on the antioxidant properties of similar sulfonamide derivatives revealed that certain modifications in the molecular structure significantly enhanced their DPPH scavenging activity. The introduction of specific substituents increased their efficacy compared to ascorbic acid .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
The closest structural analog is N-{5-[(3-Chloro-4-fluorophenyl)sulfonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl}acetamide (), which differs only in the substituents on the phenyl ring (3-chloro-4-fluoro vs. 3-chloro-2-methyl). Key comparisons include:
The 2-methyl group in the target compound likely increases steric hindrance compared to the 4-fluoro substituent in , which may alter binding kinetics to hydrophobic enzyme pockets. Fluorine’s electronegativity in could strengthen hydrogen bonding with target proteins, but its smaller size might reduce steric clashes.
Core-Modified Derivatives
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide () represents a divergent structural class. Unlike the thiazolopyridine core in the target compound, this derivative features a tetrahydrobenzothiophene scaffold with additional pyrazine and thiadiazole groups.
The pyrazine-thiadiazole system in suggests a broader π-π stacking capacity, which could enhance binding to aromatic residues in enzymes. However, the target compound’s bicyclic core may offer greater conformational stability for target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
